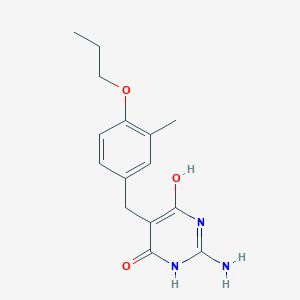![molecular formula C22H15Cl2N3O2S B4625284 4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4625284.png)
4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide
Descripción general
Descripción
Synthesis Analysis
Synthetic routes for similar compounds involve multi-step processes, including esterification, Claisen type reactions, and the Suzuki−Miyaura reaction. These methods provide high yields and offer the potential for adaptation in the synthesis of "4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide" by applying analogous chemical strategies (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure, including bond lengths, angles, and spatial configuration, can be determined through spectroscopic methods and crystallography. For compounds with similar complexity, single crystal X-ray diffraction provides detailed structural insights, highlighting intramolecular hydrogen bonding and crystal packing (Saeed et al., 2010).
Chemical Reactions and Properties
Compounds in this category undergo a variety of chemical reactions, including isomerization under certain conditions, revealing interesting aspects of their reactivity and the influence of substituents on their behavior (Argilagos et al., 1997).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be influenced by the molecular structure and substituents. Techniques like NMR and mass spectrometry offer insights into the compound's physical characteristics and its interaction with various solvents (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are pivotal. Studies have shown how modifications in the molecular structure can significantly alter these properties, leading to compounds with diverse reactivity and stability profiles (Naganagowda & Petsom, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study synthesized derivatives with a similar structure and evaluated their pro-apoptotic activity against melanoma cell lines. One compound exhibited significant growth inhibition, indicating potential as an anticancer agent. This research highlights the exploration of benzamide derivatives as therapeutic options for cancer treatment (Ö. Yılmaz et al., 2015).
Antimicrobial Applications
Another research focus involves synthesizing new derivatives and assessing their antimicrobial activities. For instance, studies on triazole derivatives and benzoxazole derivatives have found some compounds to possess moderate to good activities against various microorganisms, suggesting potential for developing new antimicrobial agents (H. Bektaş et al., 2010; Vikas Padalkar et al., 2014).
Anti-inflammatory and Analgesic Effects
Research also extends to evaluating the anti-inflammatory and analgesic properties of benzamide derivatives. Studies have developed compounds showing promising anti-inflammatory activity, which could be beneficial in designing new therapeutic drugs (R. Kalsi et al., 1990).
Antitubercular Activity
Investigations into benzamide derivatives for treating tuberculosis have led to the synthesis of compounds with significant anti-tubercular activity. Such research underscores the potential of these compounds in addressing infectious diseases (U. Nimbalkar et al., 2018).
Propiedades
IUPAC Name |
4-chloro-N-[[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2S/c1-12-2-9-19-18(10-12)25-21(29-19)14-5-8-16(24)17(11-14)26-22(30)27-20(28)13-3-6-15(23)7-4-13/h2-11H,1H3,(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXXMAHDWNQGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)
![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)


![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)

![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)

